molecular formula C6H8O2 B6146742 3,6-dihydro-2H-pyran-4-carbaldehyde CAS No. 97346-30-0

3,6-dihydro-2H-pyran-4-carbaldehyde

Cat. No.: B6146742
CAS No.: 97346-30-0
M. Wt: 112.13 g/mol
InChI Key: JVAWMZUJNSYUKK-UHFFFAOYSA-N
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Description

Significance of Dihydropyran Motifs as Versatile Heterocyclic Scaffolds in Chemical Sciences

Dihydropyrans are six-membered heterocyclic compounds containing one oxygen atom and a single double bond within the ring. wikipedia.org Their structural isomers, such as 3,4-dihydro-2H-pyran and 3,6-dihydro-2H-pyran, offer distinct reactivity profiles and are integral components in a myriad of applications. The dihydropyran framework is a cornerstone in the synthesis of numerous natural products, pharmaceuticals, and functional materials. nih.govrsc.org Their utility stems from the embedded functionalities: a vinyl ether or an enol ether-like system, which can readily participate in a variety of chemical transformations. sigmaaldrich.com

The reactivity of the double bond in dihydropyrans allows for diverse functionalization, including additions, cycloadditions, and ring-opening reactions, providing access to a wide array of more complex structures. For instance, 3,4-dihydro-2H-pyran is famously used as a protecting group for alcohols, forming a tetrahydropyranyl (THP) ether that is stable under various reaction conditions but can be easily removed with mild acid. sigmaaldrich.comwikipedia.org This strategic use of dihydropyrans underscores their importance in multistep synthetic sequences.

Furthermore, the dihydropyran ring is a common structural feature in many biologically active compounds, contributing to their specific binding affinities with biological targets. rsc.org The conformational constraints and electronic properties imparted by the dihydropyran scaffold are often crucial for their pharmacological activity.

Role of 3,6-Dihydro-2H-pyran-4-carbaldehyde as a Key Synthetic Intermediate and Precursor

Within the family of dihydropyrans, this compound has emerged as a particularly valuable building block. Its structure combines the reactive aldehyde group with the versatile dihydropyran ring, making it a powerful intermediate for the synthesis of complex molecules. The aldehyde functionality serves as a handle for a wide range of transformations, including nucleophilic additions, Wittig reactions, and reductive aminations, allowing for the introduction of diverse substituents and the extension of carbon chains.

The strategic placement of the aldehyde at the 4-position of the 3,6-dihydro-2H-pyran ring offers unique synthetic advantages. This substitution pattern allows for the construction of spirocyclic systems and other intricate architectures through intramolecular reactions. For example, it can be utilized in the synthesis of pyrrolotriazine based inhibitors and endocannabinoid system modulators. sigmaaldrich.com

The synthetic utility of this carbaldehyde is further highlighted by its role as a precursor to other valuable intermediates. For instance, oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol opens up new avenues for functionalization and elaboration into more complex target molecules.

Historical Context and Evolution of Research on Dihydropyran Carbaldehydes

The study of dihydropyran chemistry has a rich history, dating back to early investigations into the reactivity of these heterocyclic systems. The initial focus was largely on understanding the fundamental reactions of the dihydropyran ring, such as additions to the double bond and its use in protection group chemistry. sigmaaldrich.com The synthesis of dihydropyran carbaldehydes, including the 3,4-dihydro-2H-pyran-2-carbaldehyde isomer, was explored, often through Diels-Alder reactions of acrolein. nih.gov

Over the decades, with the advancement of synthetic methodologies, the focus has shifted towards the development of more efficient and stereoselective methods for the synthesis and functionalization of dihydropyran derivatives. The advent of modern catalytic systems, including organocatalysis and transition-metal catalysis, has revolutionized the field. mdpi.comorganic-chemistry.org These methods have enabled the enantioselective synthesis of chiral dihydropyran carbaldehydes, which are crucial for the preparation of enantiomerically pure pharmaceuticals and natural products. nih.gov

The evolution of research has also seen a growing appreciation for the unique reactivity of different dihydropyran isomers. While 3,4-dihydro-2H-pyran derivatives were initially more extensively studied, recent research has increasingly focused on the synthetic potential of 3,6-dihydro-2H-pyran systems and their carbaldehyde derivatives, recognizing their value in accessing novel chemical space.

Overview of Current Research Trajectories and Objectives of the Compendium

Current research on this compound and related compounds is vibrant and multifaceted. A major thrust is the development of novel and more sustainable synthetic methods for its preparation. This includes the exploration of new catalytic systems that can achieve high yields and selectivities under mild reaction conditions.

Another significant area of research is the application of this compound as a key building block in the total synthesis of complex natural products. rsc.org Synthetic chemists are continually devising innovative strategies that leverage the unique reactivity of this intermediate to construct intricate molecular architectures with high efficiency.

Furthermore, there is a growing interest in the medicinal chemistry applications of compounds derived from this compound. Researchers are designing and synthesizing novel dihydropyran-based molecules with potential therapeutic activities, targeting a range of diseases. sigmaaldrich.com This includes the synthesis of analogs of known bioactive compounds and the exploration of new structure-activity relationships.

This compendium aims to provide a comprehensive overview of the chemistry of this compound, focusing on its synthesis, reactivity, and application in contemporary organic synthesis. By highlighting its significance as a versatile synthetic intermediate, this article seeks to inspire further research and innovation in this exciting area of heterocyclic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97346-30-0

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

3,6-dihydro-2H-pyran-4-carbaldehyde

InChI

InChI=1S/C6H8O2/c7-5-6-1-3-8-4-2-6/h1,5H,2-4H2

InChI Key

JVAWMZUJNSYUKK-UHFFFAOYSA-N

Canonical SMILES

C1COCC=C1C=O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 3,6 Dihydro 2h Pyran 4 Carbaldehyde and Chiral Analogues

Seminal and Contemporary Synthetic Routes to the 3,6-Dihydropyran Ring System

The construction of the 3,6-dihydropyran ring system, the core of the target molecule, can be achieved through various modern synthetic strategies. These methods offer different levels of stereocontrol and functional group tolerance, providing chemists with a versatile toolbox for accessing this important structural motif.

Ring-Closing Metathesis (RCM) Approaches and Stereoselective Variants

Ring-closing metathesis (RCM) has become a prominent method for the formation of various cyclic structures, including the dihydropyran ring. This reaction typically involves an acyclic diene precursor that, in the presence of a ruthenium catalyst, undergoes an intramolecular cyclization to form the desired ring system.

Prochiral 4-(allyloxy)hepta-1,6-diynes can undergo a chemoselective ring-closing enyne metathesis to produce racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. beilstein-journals.org Studies have shown that Grubbs' first-generation precatalyst, when used with ethene, provides better results than the more stable second-generation Grubbs or Hoveyda-Grubbs precatalysts. beilstein-journals.org This is attributed to the suppression of subsequent side reactions of the enyne metathesis product with ethene. beilstein-journals.org However, in the absence of ethene, the second-generation precatalysts tend to give higher yields. beilstein-journals.org

Stereoselective variants of RCM allow for the synthesis of chiral dihydropyrans. For instance, a two-directional RCM has been utilized in the synthesis of (S)-4-Methyl-3,6-dihydro-2H-pyran-2-carbaldehyde, a key intermediate for the natural product laulimalide. thieme-connect.com

Cyclization Reactions Utilizing Chiral Catalysts (e.g., Cr catalysts)

The use of chiral catalysts in cyclization reactions provides an effective pathway to enantiomerically enriched dihydropyran derivatives. A notable example is the asymmetric Prins cyclization, which can be catalyzed by various chiral Lewis acids. For instance, a chiral imidodiphosphoric acid has been successfully employed in the asymmetric Prins cyclization of salicylaldehyde (B1680747) and 3-methylbut-3-en-1-ol to yield 4-methylenetetrahydropyrans with high enantioselectivity. beilstein-journals.org The steric bulk of this catalyst is crucial for the success of this transformation. beilstein-journals.org

While the prompt specifically mentions Cr catalysts, the available search results highlight the use of other metal-based and organocatalytic systems for asymmetric cyclizations to form dihydropyran rings. For example, a cobalt-mediated O-->C ring contraction of dihydropyrans has been developed for the stereoselective synthesis of trans-1,2-disubstituted cyclobutanes. nih.gov Additionally, C2-symmetric bis(oxazoline)-Cu(II) complexes have been shown to catalyze inverse electron demand hetero-Diels-Alder reactions to produce dihydropyrans with high diastereo- and enantioselectivity. organic-chemistry.org

Condensation Reactions with Appropriate Precursors

Condensation reactions offer a direct route to the dihydropyran skeleton from acyclic precursors. The Hantzsch condensation, traditionally used for synthesizing dihydropyridines, has been shown under certain conditions to yield substituted pyrans. nih.gov For example, the reaction of o-methoxybenzaldehyde with two equivalents of methyl-3-aminocrotonate in isopropanol (B130326) at reflux produced 1-amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene, a substituted pyran derivative. nih.gov

Another approach involves the four-component Ugi condensation reaction, which can be used to synthesize dihydropyran heterocycles. rsc.org This method involves reacting an amine, a carbonyl compound, an acid, and an isocyanide. rsc.org

The following table summarizes some condensation reactions leading to dihydropyran derivatives:

Reaction TypeReactantsProductCatalyst/Conditions
Hantzsch Condensationo-methoxybenzaldehyde, methyl-3-aminocrotonate1-amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-eneIsopropanol, reflux
Ugi CondensationAmine, Carbonyl compound, Acid, IsocyanideDihydropyran heterocycleNot specified

Enzymatic Kinetic Resolution Strategies for Enantiopure Intermediates

Enzymatic kinetic resolution (EKR) is a powerful tool for obtaining enantiomerically pure intermediates that can then be converted to the desired chiral dihydropyran. This strategy relies on the ability of enzymes to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

A key application of this method is the kinetic resolution of racemic alcohols. For example, Candida antarctica lipase (B570770) B (CAL-B) has been effectively used for the selective acylation of one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol. researchgate.netnih.gov This approach has been applied to the synthesis of chiral 1,2-anilinoalcohols, which are precursors to pharmaceutically interesting N-aryloxazolidinones. researchgate.net

Dynamic kinetic resolution (DKR) is an advancement over EKR where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. acs.org This is often achieved by combining an enzyme with a metal catalyst that facilitates the racemization. For instance, the combination of CAL-B and a ruthenium catalyst has been used for the DKR of β-anilino alcohols and homoallylic alcohols. researchgate.netacs.org

Functional Group Transformations to Install the Aldehyde Moiety

Once the dihydropyran ring is constructed, the final step is the introduction of the aldehyde functional group. This is typically achieved through the oxidation of a primary alcohol precursor.

Oxidation Reactions (e.g., Swern, Dess-Martin, TPAP, SO3/pyridine)

Several mild and selective oxidation methods are available to convert a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (typically below -60 °C) in the presence of a hindered organic base like triethylamine (B128534). wikipedia.orgorganic-chemistry.org The Swern oxidation is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgyoutube.com The byproducts, including dimethyl sulfide, carbon monoxide, and carbon dioxide, are volatile and can be easily removed. wikipedia.org

Dess-Martin Oxidation: This reaction employs the Dess-Martin periodinane (DMP), a hypervalent iodine compound, as the oxidizing agent. wikipedia.orgwikipedia.org It is a very mild and selective method that can be performed at room temperature in chlorinated solvents like dichloromethane. wikipedia.orgorganic-chemistry.org DMP offers advantages such as short reaction times, high yields, and tolerance of sensitive functional groups. wikipedia.org

TPAP (Tetrapropylammonium Perruthenate) Oxidation: TPAP is a soluble and stable oxidizing agent that can be used in catalytic amounts in conjunction with a co-oxidant, most commonly N-methylmorpholine N-oxide (NMO). organic-chemistry.orguwindsor.caacsgcipr.org This method is effective for oxidizing primary alcohols to aldehydes and is known for its chemoselectivity. uwindsor.ca The reaction is typically carried out at room temperature in the presence of molecular sieves to remove water, which can otherwise lead to over-oxidation. organic-chemistry.orgwikipedia.org

SO3/Pyridine (B92270) Oxidation (Parikh-Doering Oxidation): This procedure uses the sulfur trioxide pyridine complex as the activating agent for DMSO. acsgcipr.orgnrochemistry.comwikipedia.org It is a mild oxidation that can be conducted at or above 0 °C. wikipedia.org The reaction is often carried out in the presence of a base like triethylamine or diisopropylethylamine. wikipedia.org This method is particularly useful for oxidizing allylic alcohols to the corresponding α,β-unsaturated carbonyl compounds. gaylordchemical.com

The table below provides a comparison of these oxidation methods:

Oxidation MethodReagentsTypical ConditionsAdvantages
SwernDMSO, Oxalyl Chloride, Triethylamine-78 °C to -60 °C, CH2Cl2Mild, tolerant of many functional groups
Dess-MartinDess-Martin Periodinane (DMP)Room temperature, CH2Cl2Very mild, short reaction times, high yields
TPAPTPAP (catalytic), NMO (co-oxidant)Room temperature, CH2Cl2, molecular sievesCatalytic, selective
SO3/Pyridine (Parikh-Doering)SO3•Pyridine, DMSO, Triethylamine0 °C to room temperature, CH2Cl2Mild, can be run at non-cryogenic temperatures

Reductive Transformations and Subsequent Oxidations

The transformation of the aldehyde group in 3,6-dihydro-2H-pyran-4-carbaldehyde opens avenues for the synthesis of various functionalized pyran derivatives. A common strategy involves the reduction of the aldehyde to a primary alcohol, which can then be subjected to further oxidation or other modifications.

The reduction of the aldehyde functionality in pyran-based compounds to the corresponding alcohol, (3,6-dihydro-2H-pyran-4-yl)methanol, can be achieved using standard reducing agents like sodium borohydride (B1222165). Following reduction, the resulting alcohol can be oxidized. For instance, the oxidation of similar dihydropyran methanols, such as (R)-3,4-dihydro-2H-pyran-2-methanol, has been successfully carried out using reagents like (diacetoxyiodo)benzene (B116549) (BAIB) in the presence of a TEMPO catalyst to yield the corresponding aldehyde. nih.gov This two-step sequence allows for the introduction of different functionalities and the synthesis of a variety of pyran-based structures.

Green Chemistry Principles and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including dihydropyrans. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One-Pot Multicomponent Reactions and Catalytic Systems (e.g., L-proline, Zn(L-proline)2, Sodium Alginate)

One-pot multicomponent reactions (MCRs) are a cornerstone of green synthesis, allowing for the construction of complex molecules in a single step, which reduces solvent waste and purification steps. The hetero-Diels-Alder reaction is a powerful tool for synthesizing the dihydropyran ring.

L-proline, a naturally occurring amino acid, has emerged as an effective and environmentally benign organocatalyst for these transformations. nih.gov It can catalyze the multicomponent synthesis of various pyran derivatives with high stereoselectivity. nih.govmdpi.com For example, L-proline has been used to catalyze the reaction between aldehydes, malononitrile, and active methylene (B1212753) compounds to produce functionalized 4H-pyrans in good yields. mdpi.com Some of these reactions can even be performed under solvent-free conditions by grinding the reactants together. mdpi.com L-proline-modified catalysts, such as those based on zirconium metal-organic frameworks (MOFs), have also shown high efficiency and reusability in the synthesis of dihydropyrano[3,2-c]chromenes. nih.gov

The following table summarizes the use of L-proline in the synthesis of pyran derivatives:

CatalystReactantsProductKey Features
L-prolineAromatic aldehydes, malononitrile, active methylene compoundsChiral pyrans and thiopyransGood yields, high stereoselectivity. nih.govmdpi.com
L-prolineN-alkyl-2-butyl-4-chloro-1H-imidazole-5-carbaldehydes, methyl/ethyl acetoacetate, ammonium (B1175870) carbonate1,4-dihydropyridine derivativesExcellent yields, environmentally benign.
L-proline modified Zr-based MOF4-hydroxycoumarin, aromatic aldehydes, malononitrileDihydropyrano[3,2-c]chromenesHigh yields, short reaction times, reusable catalyst. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has gained prominence as a green chemistry technique due to its ability to significantly reduce reaction times, increase product yields, and often enable solvent-free reactions. mdpi.comresearchgate.netresearchgate.net The rapid and uniform heating provided by microwave irradiation can accelerate many organic reactions. researchgate.net

In the context of dihydropyran synthesis, microwave irradiation has been successfully employed. For instance, the three-component domino synthesis of polysubstituted 4H-pyran derivatives has been achieved under microwave irradiation, leading to higher yields and shorter reaction times compared to conventional heating methods. atmiyauni.ac.in Racemic 3,4-dihydro-2H-pyran-2-carbaldehyde has been synthesized from the dimerization of acrolein under microwave-assisted conditions. nih.gov

A comparison of conventional and microwave-assisted synthesis for a series of 4H-pyran derivatives is presented below:

Synthesis MethodReaction TimeYieldReference
Conventional HeatingSeveral hoursModerate atmiyauni.ac.in
Microwave-Assisted15-20 minutesHigh (up to 77%) atmiyauni.ac.in

Solvent-Free or Aqueous Media Reactions

Conducting reactions in the absence of organic solvents or in aqueous media is a key principle of green chemistry. Solvent-free reactions, often performed by grinding solid reactants together (mechanochemistry), reduce waste and the environmental impact associated with solvent use and disposal. nih.govresearchgate.net Molecular iodine has been shown to catalyze the synthesis of substituted pyrans under solvent-free conditions at room temperature. organic-chemistry.org

Similarly, performing reactions in water is highly desirable. The synthesis of dihydropyranone derivatives has been optimized in a mixture of water and ethanol, demonstrating the feasibility of using aqueous systems for these transformations. researchgate.net

Optimization of Reaction Conditions and Scalability for Industrial Applications

For a synthetic method to be viable for industrial applications, it must be scalable, cost-effective, and produce the target compound in high yield and purity. The optimization of reaction conditions is crucial to achieving these goals.

Key parameters that are often optimized include:

Catalyst Loading: Finding the optimal amount of catalyst is essential to maximize yield without unnecessary cost or downstream purification challenges. For instance, in the synthesis of spiro-4H-pyran derivatives, the catalyst amount was varied to find that 20 mol% was optimal. researchgate.net

Solvent: The choice of solvent can significantly impact reaction efficiency. Studies on the synthesis of dihydrobenzofuran neolignans found that acetonitrile (B52724) provided the best balance of conversion and selectivity compared to other solvents. scielo.br

Temperature: Temperature plays a critical role in reaction kinetics and selectivity. In the synthesis of a dihydropyranone, the yield was significantly higher at 50°C compared to room temperature or reflux conditions. researchgate.net

Reaction Time: Minimizing reaction time reduces energy consumption and improves throughput. For the synthesis of dihydrobenzofuran neolignans, the reaction time was successfully reduced from 20 hours to 4 hours without a significant loss in yield. scielo.br

The scalability of these optimized procedures is a critical consideration for industrial production. While many of the discussed green methodologies show promise, their translation to large-scale synthesis requires further investigation into factors such as heat transfer in microwave reactors and the handling of solids in solvent-free processes.

Detailed Reactivity and Mechanistic Investigations of 3,6 Dihydro 2h Pyran 4 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group in 3,6-dihydro-2H-pyran-4-carbaldehyde is a key site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Addition Reactions (e.g., Organometallic Compounds, CH-acids)

The electron-deficient carbonyl carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. Organometallic reagents, such as Grignard reagents (organomagnesium halides) and organolithium compounds, readily add to the aldehyde to form secondary alcohols after an aqueous workup. For instance, the reaction with a Grignard reagent, RMgX, would yield the corresponding secondary alcohol, 3,6-dihydro-4-(hydroxy(R)methyl)-2H-pyran.

Similarly, stabilized carbanions derived from CH-acids, such as malonic esters or nitroalkanes, can undergo nucleophilic addition to the aldehyde. nih.gov These reactions, often carried out under basic conditions, lead to the formation of a new carbon-carbon bond and a β-hydroxy carbonyl or nitro compound, respectively. This type of reaction provides a powerful tool for extending the carbon skeleton and introducing further functionality. A review of reactions involving 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans with various nucleophiles highlights the versatility of this class of compounds. chim.it

Table 1: Examples of Nucleophilic Addition Reactions

NucleophileReagent ExampleProduct Type
OrganometallicPhenylmagnesium bromideSecondary alcohol
CH-acidDiethyl malonateβ-hydroxy malonate
CH-acidNitromethaneβ-hydroxy nitro compound

Condensation Reactions (e.g., Knoevenagel, Imine Formation)

Condensation reactions are a cornerstone of the aldehyde's reactivity. The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound, typically in the presence of a weak base like piperidine (B6355638) or an amine salt. wikipedia.orgsigmaaldrich.com This reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsci-hub.se The use of different catalysts and reaction conditions, including microwave irradiation and solvent-free approaches, has been explored to enhance the efficiency and greenness of this transformation. sigmaaldrich.comrsc.org

Imine formation, another important condensation reaction, occurs when the aldehyde reacts with a primary amine. This reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the corresponding imine (Schiff base). The reaction of 3,4-dihydropyran-5-carbaldehyde with ammonia (B1221849) can lead to the opening of the dihydropyran ring. chim.it

Oxidation-Reduction Pathways

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. A variety of oxidizing agents can be employed for the conversion to a carboxylic acid. For the analogous compound, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, oxidation has been achieved using reagents like bis(acetoxy)iodobenzene (BAIB) in the presence of TEMPO. nih.gov Other oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and manganese dioxide have been attempted with varying degrees of success for similar substrates. nih.gov

Reduction of the aldehyde to the corresponding primary alcohol, (3,6-dihydro-2H-pyran-4-yl)methanol, can be accomplished using a range of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents provide a straightforward and efficient means to access the alcohol derivative.

Table 2: Oxidation and Reduction of the Aldehyde Group

TransformationReagent ExampleProduct Functional Group
OxidationBAIB/TEMPOCarboxylic acid
ReductionSodium Borohydride (NaBH₄)Primary alcohol

Reactivity of the Dihydropyran Ring System

The dihydropyran ring, with its endocyclic double bond and ether linkage, exhibits its own characteristic reactivity, including cycloadditions and rearrangements.

Cycloaddition Reactions and Electrocyclizations (e.g., 6π-oxa-electrocyclization)

The double bond within the dihydropyran ring can participate in cycloaddition reactions. For instance, hetero-Diels-Alder reactions are a valuable method for the synthesis of dihydropyran systems. organicreactions.orgresearchgate.net While the title compound is a product of such reactions, its double bond can also act as a dienophile in Diels-Alder reactions with suitable dienes. capes.gov.br Photocycloadditions of steroidal enediones to olefins have been shown to yield dihydropyran adducts. rsc.org

A significant electrocyclic reaction involving dihydropyran systems is the 6π-oxa-electrocyclization. researchgate.net This pericyclic reaction involves a conjugated triene system containing an oxygen atom, which can cyclize to form a 2H-pyran. researchgate.netmdpi.com Tandem reactions combining Knoevenagel condensation with a 6π-electrocyclization sequence have been used to produce highly substituted pyranopyridones. nih.gov These reactions are often reversible and can be controlled to achieve high diastereoselectivity. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule.

High-Resolution 1D NMR (¹H, ¹³C) and Chemical Shift Analysis

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is the initial step in structural analysis. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each nucleus. oregonstate.edu

In the ¹H NMR spectrum of a related compound, 3,4-dihydro-2H-pyran, the protons on the double bond appear at approximately 6.4 ppm, while the methylene (B1212753) protons adjacent to the oxygen (C6) are observed around 4.2 ppm. The other methylene protons (C3 and C4) resonate at lower chemical shifts. For 3,6-dihydro-2H-pyran-4-carbaldehyde, the presence of the aldehyde group at C4 would significantly influence the chemical shifts of neighboring protons. The aldehydic proton itself is expected to appear far downfield, typically in the range of 9-10 ppm. oregonstate.edu

The ¹³C NMR spectrum provides information on the carbon skeleton. oregonstate.edu For the parent 3,4-dihydro-2H-pyran, the olefinic carbons (C4 and C5) show signals in the downfield region (around 145 and 100 ppm, respectively), while the aliphatic carbons appear at higher field strengths. chemicalbook.com In this compound, the carbonyl carbon of the aldehyde would be a key feature, typically resonating between 190 and 200 ppm. The chemical shifts of the pyran ring carbons would also be affected by the substitution pattern. A study on substituted 3,6-dihydro-2H-pyrans demonstrated that the analysis of ¹³C NMR axial shielding effects can be used to assign remote relative stereochemistry. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Dihydropyran Derivatives

Compound¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)Reference
Diethyl 4-(4-cyanophenyl)-2-hydroxy-3,4-dihydro-2H-pyran-2,6-dicarboxylate7.65 (d, J = 8.3 Hz, 2H), 7.39 (d, J = 8.3 Hz, 2H), 6.22 (dd, J = 2.0, 1.6 Hz, 1H), 4.64 (d, J = 2.0 Hz, 1H), 4.37-4.23 (m, 4H), 3.92 (ddd, J = 12.4, 6.0, 2.0 Hz, 1H), 2.20 (ddd, J = 13.3, 6.0, 1.6 Hz, 1H), 2.09 (ddd, J = 13.3, 12.4, 1.6 Hz, 1H), 1.33 (t, J = 7.2 Hz, 3H), 1.31 (t, J = 7.2 Hz, 3H)168.7, 162.0, 147.9, 141.8, 132.7, 128.5, 118.6, 113.2, 111.1, 94.4, 63.2, 61.6, 35.3, 34.9, 14.1, 13.9 rsc.org
Diethyl 2-hydroxy-4-phenyl-3,4-dihydro-2H-pyran-2,6-dicarboxylate169.1, 162.3, 142.4, 141.2, 128.8, 127.6, 127.1, 115.3, 94.6, 63.0, 61.3, 35.7, 34.6, 14.1, 13.9 rsc.org

Note: The data presented is for structurally related dihydropyran derivatives and serves as a reference for the expected chemical shift ranges.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the complete structure of this compound by revealing correlations between different nuclei. epfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu It would be used to trace the proton-proton connectivity within the pyran ring and the aldehyde substituent.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This technique allows for the unambiguous assignment of each carbon atom in the ¹³C NMR spectrum to its attached proton(s) in the ¹H NMR spectrum. epfl.chcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the olefinic carbon C-4, by observing their correlations with nearby protons. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This information is vital for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the pyran ring.

The collective data from these 2D NMR experiments would provide a detailed and unambiguous structural assignment for this compound. epfl.ch

Solid-State NMR for Crystalline Forms

While solution-state NMR is most common, solid-state NMR (ssNMR) can provide valuable information if this compound exists in a crystalline form. ssNMR can be used to study the conformation and packing of molecules in the solid state, which may differ from their conformation in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nih.gov The molecular formula of this compound is C₆H₈O₂, with a molecular weight of 112.13 g/mol . biosynth.comabovchem.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the molecular weight of a compound, often to four or more decimal places. nih.gov This high precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula. rsc.orgnih.gov For this compound, HRMS would be used to confirm the molecular formula C₆H₈O₂ by matching the experimentally determined exact mass with the calculated theoretical mass. rsc.orgbldpharm.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (the parent ion) and analysis of the resulting fragment ions (daughter ions). The fragmentation pattern is often characteristic of the molecule's structure and can be used to confirm the connectivity of atoms. For this compound, the fragmentation pattern would likely involve cleavage of the pyran ring and loss of the formyl group, providing further evidence for the proposed structure.

Table 2: Mass Spectrometry Data for Dihydropyran Derivatives

CompoundIonization MethodCalculated Mass ([M+H]⁺ or [M+Na]⁺)Found MassReference
Diethyl 4-(4-cyanophenyl)-2-hydroxy-3,4-dihydro-2H-pyran-2,6-dicarboxylateESI-HRMS446.1285 ([M+H]⁺)446.1289 rsc.org
Diethyl 2-hydroxy-4-(4-(trifluoromethyl)phenyl)-3,4-dihydro-2H-pyran-2,6-dicarboxylateESI-HRMS411.1026 ([M+Na]⁺)411.1028 rsc.org
Diethyl 4-(furan-2-yl)-2-hydroxy-3,4-dihydro-2H-pyran-2,6-dicarboxylateESI-HRMS367.1152 ([M+Na]⁺)367.1154 rsc.org

Note: The data presented is for structurally related dihydropyran derivatives and illustrates the use of HRMS in confirming molecular formulas.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the structural elucidation of chemical compounds by identifying their functional groups and providing insights into their molecular conformation.

Infrared (IR) Spectroscopy operates on the principle of absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific bonds and functional groups absorb at characteristic frequencies, making the resulting spectrum a molecular "fingerprint." For this compound, IR spectroscopy would be expected to reveal key vibrational bands. The most prominent of these would be the C=O stretching vibration of the aldehyde group, typically found in the 1740-1720 cm⁻¹ region. Additionally, the C=C stretching of the double bond within the pyran ring would likely appear around 1650 cm⁻¹. The C-O-C stretching of the ether linkage in the ring would also produce a strong signal, usually in the 1260-1000 cm⁻¹ range. The C-H stretching vibrations of the aldehyde, vinyl, and aliphatic protons would be observed in the 3100-2700 cm⁻¹ region.

Raman Spectroscopy , a complementary technique, involves the inelastic scattering of monochromatic light. While it also probes molecular vibrations, its selection rules differ from IR spectroscopy. Non-polar bonds, such as the C=C bond in the pyran ring, often produce strong Raman signals, whereas they may be weak in the IR spectrum. Conversely, the C=O bond, which is highly polar, would show a weaker signal in the Raman spectrum compared to its IR absorption. Analysis of both IR and Raman spectra would provide a more complete picture of the vibrational modes of this compound, confirming the presence of its key functional groups and offering data for conformational analysis.

X-ray Crystallography for Absolute Configuration and Crystal Structure Determination

For this compound, a successful single-crystal X-ray diffraction analysis would yield a wealth of structural information. It would unambiguously confirm the connectivity of the atoms and the half-chair or boat-like conformation of the dihydropyran ring. Furthermore, it would reveal the precise orientation of the aldehyde substituent relative to the ring. If the compound were chiral and resolved into its enantiomers, X-ray crystallography of a single enantiomer (often after derivatization with a known chiral moiety) could be used to determine its absolute configuration.

Detailed crystallographic data for this compound is not available in the public domain. However, studies on other substituted dihydropyran derivatives demonstrate the power of this technique. For instance, the crystal structure of a 3,3,4-tricyano-3,4-dihydro-2H-pyran-4-carboxamide derivative has been determined, revealing detailed intramolecular dimensions and intermolecular interactions. Such analyses provide an unequivocal structural proof that is unattainable by other methods.

Hyphenated Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS, LC-MS, HPLC, UPLC)

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for assessing the purity of a compound and analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and structure of the analyte. For this compound, GC-MS would be a suitable method to determine its purity, identify any volatile impurities, and confirm its molecular weight (112.13 g/mol ). biosynth.com While no specific GC-MS chromatograms for this compound are published, the NIST database contains GC and mass spectrum data for the isomeric 3,4-dihydro-2H-pyran-2-carboxaldehyde. nist.gov

Liquid Chromatography (LC) techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) , separate compounds in a liquid mobile phase based on their interactions with a solid stationary phase. These methods are versatile and can be applied to a wide range of compounds, including those that are not volatile or are thermally labile. Purity assessment of this compound would typically be carried out using a reverse-phase HPLC method, likely with a C18 column. The retention time of the compound would be characteristic under specific conditions (e.g., mobile phase composition, flow rate), and the peak area would be proportional to its concentration. UPLC, which uses smaller stationary phase particles and higher pressures, offers faster analysis times and higher resolution compared to conventional HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for confirming the identity of the main peak in a chromatogram and for identifying trace-level impurities. An LC-MS analysis of this compound would provide its retention time and its mass-to-charge ratio, offering a high degree of confidence in its identification and purity assessment. While specific application notes for this compound are not available, methods for related structures, such as 5,6-Dihydro-2H-pyran-3-carbaldehyde, have been described, indicating that a reverse-phase HPLC or UPLC method with a mobile phase of acetonitrile (B52724) and water would be a suitable starting point. biosynth.com

Computational and Theoretical Investigations of 3,6 Dihydro 2h Pyran 4 Carbaldehyde

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for understanding the electronic structure and properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of a molecule. DFT, known for its balance of accuracy and computational cost, is widely used for a broad range of chemical systems. scirp.org Ab initio methods, while often more computationally intensive, can provide highly accurate benchmark results.

For molecules like 3,6-dihydro-2H-pyran-4-carbaldehyde, DFT calculations are instrumental in predicting various properties. For instance, studies on similarly substituted pyran derivatives often employ the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and basis sets like 6-311G(d,p) or 6-311++G(d,p) to achieve reliable results for geometry and electronic properties. mdpi.com

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. For pyran derivatives, this is crucial for determining the ring's conformation and the orientation of the substituent groups. researchgate.net

In a computational study on the thermal decomposition of the parent compound, 3,6-dihydro-2H-pyran, the geometries of the reactant, transition state, and products were optimized using the PBE0 functional with the 6-311+G(d,p) basis set. mdpi.com This level of theory provides a detailed understanding of the bond lengths and angles throughout the reaction pathway. For this compound, optimization would reveal the precise bond lengths of the C=C and C=O double bonds, the C-O ether linkages, and the bond angles within the pyran ring and the aldehyde group. The energetics of the molecule, including its total energy and heat of formation, are also determined from this optimized structure. researchgate.net

ParameterBond/AngleTypical Calculated Value (DFT)
Bond Length (Å)C=C~1.34 Å
C-O (ether)~1.43 Å
C=O (aldehyde)~1.21 Å
C-C~1.51 Å
Bond Angle (°)C-O-C~112°
O-C-C~110°
C=C-C~123°

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to donate electrons (nucleophilicity). The LUMO is the orbital that most readily accepts an electron, indicating the molecule's ability to act as an electron acceptor (electrophilicity). scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.orgresearchgate.net For this compound, the HOMO is expected to be localized primarily on the C=C double bond, while the LUMO would likely be centered on the electron-withdrawing aldehyde group (C=O).

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced view than the HOMO-LUMO gap alone.

Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies (Illustrative) Note: Formulas are standard; values are illustrative as specific HOMO/LUMO energies for the target compound were not found.

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electronegativity (χ)χ = (I + A) / 2Power to attract electrons.
Electrophilicity Index (ω)ω = χ² / (2η)Measure of electrophilic character.

Computational studies on related pyran systems confirm that these descriptors are powerful for comparing the reactivity of different derivatives. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the surface of the molecule's electron density, using a color scale to indicate electrostatic potential. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, an MEP map would clearly identify the reactive sites. The oxygen atom of the carbonyl group (C=O) would be a region of strong negative potential, making it a prime site for protonation or interaction with electrophiles. The carbonyl carbon and the hydrogen of the aldehyde group would exhibit a positive potential, indicating their susceptibility to attack by nucleophiles. The region around the C=C double bond would also show negative potential, characteristic of an electron-rich π-system.

Conformational Analysis and Energy Landscapes

The flexible six-membered ring of this compound can adopt several conformations, such as half-chair, sofa, or twist forms. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is critical as the molecule's reactivity and biological activity can be highly dependent on its preferred shape.

Computational studies on substituted pyrans have shown that they typically adopt a half-chair or sofa conformation to minimize steric strain and torsional strain. beilstein-journals.orgnih.gov For this compound, the presence of the sp²-hybridized carbons in the C=C double bond flattens a portion of the ring. The most stable conformation would likely place the relatively bulky carbaldehyde group in a pseudo-equatorial position to minimize steric hindrance. beilstein-journals.orgnih.gov By calculating the relative energies of different conformers and the transition states that connect them, an energy landscape can be mapped, providing a comprehensive picture of the molecule's flexibility.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of short-lived transition states that are difficult or impossible to observe experimentally. mdpi.com A detailed computational study on the thermal decomposition of the parent compound, 3,6-dihydro-2H-pyran, provides a direct analogy for the types of reactions the target molecule might undergo. mdpi.comresearchgate.net

This study, using DFT (PBE0/6-311+G(d,p)), investigated a retro-Diels-Alder reaction, a concerted process occurring via a six-membered cyclic transition state. mdpi.comresearchgate.net The calculations revealed that the reaction proceeds through an asymmetric activated complex, where the breaking of the O1-C6 bond is more advanced than the cleavage of the C2-C3 bond. researchgate.net The study also calculated the activation free energy (ΔG≠) and activation energy (Ea), finding that the presence of methyl substituents on the pyran ring lowers these barriers, thus favoring the decomposition. mdpi.comresearchgate.net A similar mechanistic investigation for this compound could elucidate the mechanism of its reactions, such as nucleophilic additions to the aldehyde or cycloaddition reactions involving the double bond, by identifying the structures and energies of the relevant transition states.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.

Vibrational Frequencies: DFT calculations can compute the vibrational frequencies corresponding to the normal modes of a molecule. researchgate.net These calculated frequencies, when properly scaled to account for systematic errors, can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands. researchgate.net For this compound, this would allow for the confident assignment of key vibrational modes, such as the C=O stretch of the aldehyde, the C=C stretch, and the C-O-C stretches of the ether linkage.

NMR Chemical Shifts: Predicting NMR chemical shifts (¹H and ¹³C) is another key application. rsc.org The process typically involves optimizing the molecular geometry and then performing a specialized NMR calculation, often using a different functional and basis set optimized for this purpose. nih.govgithub.io These predictions are particularly useful in conformational analysis and for distinguishing between different isomers. By calculating the expected chemical shifts for different possible conformations of this compound and comparing them to experimental data, the dominant conformation in solution can be determined. nih.gov

Molecular Dynamics Simulations

While direct MD studies on this compound are not documented, computational studies on related dihydropyran structures have been conducted. For instance, research employing density functional theory (DFT) has investigated the thermal decomposition of molecules such as 3,6-dihydro-2H-pyran and its substituted derivatives. mdpi.com These studies, however, focus on reaction mechanisms and thermodynamic parameters rather than the atomistic-level dynamic simulations that characterize MD.

The application of molecular dynamics simulations has been documented for other classes of pyran derivatives. For example, MD simulations have been utilized to investigate the properties of 2H-pyran-2-one analogues and kojic acid fused 2-amino-3-cyano-4H-pyran derivatives. semanticscholar.orgnih.gov In these contexts, MD simulations provide valuable information on the stability and interactions of these molecules, often in complex with biological targets. nih.gov

The absence of specific MD simulation data for this compound suggests a potential area for future research. Such studies could elucidate the conformational landscape, solvent interactions, and dynamic properties of this compound, which could be valuable for various chemical and pharmaceutical applications.

Applications of 3,6 Dihydro 2h Pyran 4 Carbaldehyde in Complex Chemical Synthesis and Materials Science

Building Block for Natural Product Synthesis (e.g., Laulimalide fragments)

The dihydropyran motif is a core structural element in numerous biologically active natural products. Consequently, 3,6-dihydro-2H-pyran-4-carbaldehyde and its derivatives are crucial intermediates in the total synthesis of these complex molecules. A prominent example is the synthesis of Laulimalide, a potent microtubule-stabilizing agent isolated from marine sponges.

Detailed research has demonstrated the strategic importance of the dihydropyran ring in constructing significant portions of the Laulimalide molecule. Synthetic chemists have developed various methods to create these essential fragments. For instance, one approach involves a chemoselective Rh-catalyzed cycloisomerization reaction to form the dihydropyran ring from a diyne precursor. sigmaaldrich.com Another successful strategy employs a Pd-catalyzed stereospecific ring construction to create the substituted 3,6-dihydro-2H-pyran units necessary for the total synthesis of (-)-Laulimalide. wikipedia.org These methods underscore the utility of dihydropyran-based synthons in achieving the efficient and stereocontrolled assembly of complex natural products like Laulimalide. sigmaaldrich.comwikipedia.orgacs.org The synthesis often involves assembling "northern" and "southern" fragments, both of which can contain or be derived from dihydropyran structures. sigmaaldrich.comscbt.com

Table 1: Selected Synthetic Strategies for Laulimalide Fragments Involving Dihydropyran Moieties

Synthetic Approach Key Reaction Precursor Type Catalyst Reference
Northern Fragment Synthesis Dinuclear Zn-catalyzed aldol (B89426) reaction Hydroxyl acylpyrrole Dinuclear Zinc-ProPhenol sigmaaldrich.com
Southern Fragment Synthesis Chemoselective cycloisomerization Diyne Rhodium (Rh) sigmaaldrich.com
Stereospecific Ring Construction Cyclization Not specified Palladium (Pd) wikipedia.org

Precursor for Advanced Pharmaceutical Intermediates

Beyond natural product synthesis, this compound serves as a precursor for a variety of advanced pharmaceutical intermediates. Its functional groups allow for diverse chemical modifications, leading to novel compounds with potential therapeutic applications.

Synthesis of Adenosine (B11128) Receptor Agonists

The dihydropyran (DHP) moiety is a key structural feature in the design of potent and selective ligands for adenosine receptors, which are important targets for treating inflammation and other conditions. wikipedia.orgnih.gov Research has shown that a closely related isomer, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, is a critical building block for synthesizing potent dual agonists for the A2A and A3 adenosine receptor subtypes. wikipedia.orgnih.govresearchgate.net In these molecules, the (R)-dihydropyranyl moiety was found to be crucial for achieving high-affinity binding to the receptors. wikipedia.orgnih.gov The synthesis involves coupling the aldehyde with another intermediate, such as 2-hydrazino-NECA, to produce the final adenosine receptor agonist. wikipedia.org This highlights the significance of the dihydropyran aldehyde scaffold in developing targeted therapeutic agents.

Derivatives with Potential Bioactivities (e.g., anticancer, antimicrobial, antioxidant properties)

The pyran scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. nist.govresearchgate.netambeed.com Derivatives synthesized from or containing the dihydropyran ring have been investigated for various therapeutic properties.

Anticancer Activity: The 4H-pyran motif is found in compounds that exhibit antitumoral effects. nist.govambeed.com For instance, certain novel 4H-pyran derivatives have been synthesized and evaluated for their antiproliferative activity against human colorectal cancer (HCT-116) cells, showing promising results by inhibiting cyclin-dependent kinase 2 (CDK2). nist.govambeed.com

Antimicrobial Activity: The pyran ring is a core component of many compounds with antimicrobial properties. Studies have shown that various 4H-pyran derivatives exhibit significant antibacterial activity against several Gram-positive isolates, in some cases with lower minimum inhibitory concentrations than the reference antibiotic ampicillin. nist.govambeed.com Schiff bases derived from 4H-pyran compounds have also demonstrated good activity against Mycobacterium bovis.

Antioxidant Activity: Many pyran derivatives have been identified as potent antioxidants. nist.govresearchgate.netambeed.com The antioxidant potential often stems from the molecule's ability to scavenge free radicals. Studies evaluating 4H-pyran derivatives have demonstrated strong DPPH radical scavenging and reducing power, with some compounds showing greater efficiency than the standard antioxidant Butylated hydroxytoluene (BHT). nist.govambeed.com The antioxidant properties of dihydropyran-related structures are linked to the enol structure within the ring.

Table 2: Bioactivity of Selected 4H-Pyran Derivatives

Compound ID Bioactivity Tested Target/Assay Key Finding Reference
Derivative 4g Antibacterial Gram-positive isolates Lower IC50 values than ampicillin ambeed.com
Derivative 4j Antibacterial S. aureus, S. epidermidis Highly effective against tested strains ambeed.com
Derivative 4j Antioxidant DPPH Scavenging More efficient than BHT nist.gov
Derivative 4d Anticancer HCT-116 cells Suppressed cell proliferation (IC50 = 75.1 µM) ambeed.com

Applications in Polymer Chemistry and Functional Materials

The chemical reactivity of this compound also lends itself to applications in materials science, particularly in the synthesis of novel polymers and functional materials.

Monomer for Polymerization Studies

While specific studies detailing the polymerization of this compound are not widely documented in the reviewed literature, related dihydropyran compounds are known to have applications in polymer science. sigmaaldrich.com Dihydropyran can undergo polymerization either with itself or with other unsaturated compounds. sigmaaldrich.com Its role as a building block for materials is an area of ongoing interest.

Fabrication of Thin Films for Photovoltaic Performance

The development of organic materials for photovoltaic applications is a rapidly growing field. Pyran derivatives, specifically those integrated into larger conjugated systems like 4H-pyrano[3,2-c]quinolines, have been investigated for their photovoltaic properties. nist.gov These compounds have been used to fabricate organic-inorganic heterojunction diodes (e.g., Au/Ph-HPQ/p-Si/Al), which exhibit clear rectification behavior and photovoltaic effects under illumination. nist.gov The key properties of quinoline-based pyran derivatives, such as high thermal stability and electron-transporting capability, make them desirable for optoelectronic applications. nist.gov While direct use of this compound in this specific application is not detailed, its potential as a precursor to more complex, photoactive pyran derivatives is evident.

Development of Materials with Nonlinear Optical Properties

There is currently a lack of specific research detailing the use of this compound in the development of materials with nonlinear optical (NLO) properties. However, the broader family of organic heterocyclic compounds is of significant interest in this field. The development of NLO materials often relies on molecules with a high degree of π-conjugation and strong electron donor-acceptor groups, which can lead to large molecular hyperpolarizabilities. While the this compound molecule itself has limited conjugation, it could potentially serve as a precursor for the synthesis of more complex, conjugated systems with enhanced NLO properties.

The general approach in designing organic NLO materials involves the strategic placement of electron-donating and electron-withdrawing groups on a conjugated bridge. The aldehyde group in this compound can act as an electron-withdrawing group and a reactive handle for further chemical modifications to extend the conjugated system.

Synthesis of Ligands and Catalysts

The dihydropyran scaffold is a valuable component in the synthesis of ligands for catalysis and biologically active molecules. While direct applications of this compound as a ligand or in catalyst synthesis are not well-documented, its isomeric counterpart, 3,4-dihydro-2H-pyran-2-carboxaldehyde , serves as a key intermediate in the synthesis of potent and selective agonists for adenosine A2A and A3 receptors. nih.gov In these syntheses, the aldehyde functionality is crucial for coupling with other molecules to build the final complex structure. nih.gov

The aldehyde group of this compound offers a reactive site for the synthesis of various derivatives that could function as ligands. For instance, it can undergo condensation reactions with amines to form Schiff base ligands, which are widely used in coordination chemistry and catalysis. The oxygen atom within the dihydropyran ring can also act as a coordination site, making the molecule a potential bidentate ligand.

Dihydropyran derivatives are also employed in the development of organocatalysts. For example, N-heterocyclic carbenes (NHCs) have been used to catalyze the synthesis of 3,4-dihydropyran-2-ones. nih.gov While not directly involving this compound, this highlights the utility of the dihydropyran core in catalytic transformations.

Development of Agrochemical and Industrial Precursors

The dihydropyran ring is a structural motif found in various natural products and has been utilized in the synthesis of compounds with potential agrochemical applications. The reactivity of the aldehyde group in this compound makes it a candidate as a precursor for the synthesis of more complex molecules with potential biological activity. For instance, the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been achieved through reactions involving aldehydes. beilstein-journals.org

Industrially, dihydropyran derivatives are valuable intermediates. For example, copolymers containing dihydropyran units, such as poly(DHP-alt-MA), have been used to prepare copolymer/clay nanocomposites, suggesting applications in materials science. researchgate.net The thermal decomposition of 3,6-dihydro-2H-pyran has also been a subject of computational studies, which can be relevant for understanding its stability and potential as an industrial precursor under various conditions.

The versatility of the dihydropyran structure allows for its incorporation into a wide range of molecules, making it a valuable building block in organic synthesis for both agrochemical and industrial applications.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic and Biocatalytic Transformations

The synthesis of dihydropyrans and their derivatives is continually evolving, with a strong emphasis on developing more efficient and selective catalytic systems. Future research is poised to move beyond traditional methods, exploring innovative catalysts that offer improved yields, better stereocontrol, and milder reaction conditions.

Novel Catalytic Systems: The development of novel heterogeneous catalysts is a significant area of interest. These catalysts, which exist in a different phase from the reactants, are often more economical and environmentally friendly due to their reusability and the potential use of non-hazardous metals. mdpi.comencyclopedia.pub Systems based on magnetic nanoparticles, such as those functionalized with silica (B1680970) and various organic moieties, have shown promise in synthesizing dihydropyran scaffolds. encyclopedia.pubnih.gov For instance, a tantalum-based metal-organic framework (Ta-MOF) has been demonstrated as a highly efficient and recyclable catalyst for producing 1,4-dihydropyran derivatives, highlighting advantages like short reaction times and high yields. nih.govfrontiersin.org Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), is another burgeoning field for dihydropyran synthesis, enabling reactions like [4+2] and [3+3] cycloadditions to build the pyran ring. nih.gov These methods provide access to complex molecules, sometimes on a gram scale with low catalyst loading. nih.gov

Biocatalytic Approaches: Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, represents a green and highly selective frontier. While specific biocatalytic routes for 3,6-dihydro-2H-pyran-4-carbaldehyde are not yet widely documented, the potential is significant. Enzymes could be engineered to perform asymmetric reductions of the aldehyde group or to catalyze cycloaddition reactions with high enantioselectivity. An example of a related approach is the use of enzymatic resolution following a racemic synthesis to obtain enantiomerically pure dihydropyranols, demonstrating the synergy between traditional synthesis and biocatalysis. daneshyari.com Future work will likely focus on discovering or engineering enzymes, such as aldolases or oxidoreductases, that can act directly on dihydropyran precursors or the aldehyde itself.

Catalyst TypeExampleKey AdvantagesRelevant ReactionsReference
HeterogeneousTa-MOF NanostructuresHigh efficiency, reusability, mild conditions.Multicomponent synthesis of 1,4-dihydropyrans. nih.govfrontiersin.org
HeterogeneousMagnetic Nanoparticles (e.g., Fe₃O₄-based)Easy separation and reuse, eco-friendly. encyclopedia.pubresearchgate.netGreen synthesis of 4H-pyran and dihydropyran scaffolds. nih.govresearchgate.netnih.gov encyclopedia.pubnih.govresearchgate.netnih.gov
OrganocatalystN-Heterocyclic Carbenes (NHCs)Metal-free, versatile for cycloadditions.[4+2] and [3+3] annulations for dihydropyran-2-ones. nih.gov
Organocatalystβ-prolineMild conditions, high yield and diastereoselectivity.One-pot synthesis of dihydropyrans from pyruvates and aldehydes. oist.jp
BiocatalystEnzymatic Resolution (e.g., Lipases)High enantioselectivity for producing chiral molecules.Separation of racemic mixtures of dihydropyranols. daneshyari.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemistry, capable of accelerating discovery and optimizing processes. ijsea.com For a molecule like this compound, these technologies offer powerful avenues for future research.

Reaction Prediction and Synthesis Planning: AI models can be trained on vast datasets of known chemical reactions to predict the outcomes of new, untested transformations. chemai.iochinjmap.com This is particularly valuable for a bifunctional molecule like this compound, where multiple reaction pathways are possible. AI could help identify the most likely products under specific conditions, screen for novel reactivity, and even assist in retrosynthesis by proposing efficient synthetic routes to complex target molecules derived from the dihydropyran scaffold. acs.orgresearchgate.net

Process Optimization: Machine learning algorithms are adept at optimizing reaction conditions to maximize yield, minimize byproducts, or reduce costs. arxiv.org By integrating ML with automated reaction platforms, researchers can efficiently screen a wide range of variables—such as catalyst type, solvent, temperature, and reactant concentrations—to find the optimal parameters for synthesizing or functionalizing this compound. chemai.io This data-driven approach can significantly reduce the time and resources required for experimental work. nih.gov Furthermore, ML models can be used to design novel bioactive molecules inspired by natural products, potentially using the dihydropyran core as a starting point. nih.gov

Application AreaAI/ML ContributionPotential Impact on Dihydropyran ResearchReference
Reaction PredictionPredicting products, yields, and potential side reactions.Faster discovery of new transformations for this compound. ijsea.comchemai.iochinjmap.com
RetrosynthesisProposing efficient, multi-step synthetic pathways to target molecules.Designing syntheses for complex pharmaceuticals or materials from the dihydropyran building block. acs.org
Condition OptimizationIdentifying optimal temperature, solvent, and catalyst conditions.Improving the yield and purity of dihydropyran synthesis and derivatization. chemai.ioarxiv.org
Molecule DesignGenerating novel molecular structures with desired bioactive properties.Designing new drug candidates or functional materials based on the dihydropyran scaffold. nih.govnih.gov

Sustainable and Circular Economy Approaches in Dihydropyran Synthesis

The principles of green chemistry and the circular economy are increasingly guiding chemical synthesis, aiming to reduce waste, minimize energy use, and utilize renewable resources. noviams.com These concepts are highly relevant to the future production and use of this compound.

Green Synthesis Protocols: Future research will prioritize the development of sustainable synthesis methods for dihydropyrans. This includes the use of green catalysts (reusable, non-toxic), solvent-free reaction conditions, and energy-efficient processes conducted at ambient temperature and pressure. mdpi.comnoviams.comnih.gov Multicomponent reactions (MCRs) are particularly attractive as they increase atom economy by combining three or more reactants in a single step to form the desired product, reducing waste and simplifying procedures. nih.govresearchgate.net

Circular Economy Integration: A circular economy approach involves a fundamental rethinking of a product's lifecycle, from feedstock to end-of-life. noviams.comrenewablematter.eu For this compound, this could involve synthesizing the molecule from renewable, bio-based feedstocks instead of petroleum-based sources. noviams.commdpi.com For example, cellulose (B213188) or other forms of biomass can be valorized to produce platform chemicals that serve as precursors. mdpi.com Furthermore, designing products derived from the dihydropyran scaffold for recyclability or biodegradability ensures that the materials can be safely returned to the environment or reused, closing the loop and contributing to a more sustainable chemical industry. acs.orgtarosdiscovery.com

Discovery of New Reactivity Patterns and Unconventional Transformations

The unique combination of an aldehyde and an enol ether within this compound provides a rich playground for discovering new chemical reactions.

Exploiting Inherent Reactivity: The enol ether component is an electron-rich alkene, making it susceptible to attack by electrophiles and participation in reactions like inverse-demand Diels-Alder cycloadditions. wikipedia.org The aldehyde group can be attacked by nucleophiles, and the adjacent alpha-protons can be abstracted to form enolate intermediates. oxfordsciencetrove.commasterorganicchemistry.comlibretexts.org Future research will likely explore the interplay between these two functional groups to develop novel domino or cascade reactions, where a single event triggers a series of transformations to rapidly build molecular complexity. researchgate.net

Unconventional Transformations: Beyond classical transformations, emerging research avenues include photoredox catalysis and electrochemistry to access novel reactivity. These methods can generate radical intermediates under mild conditions, potentially leading to new C-C and C-heteroatom bond formations that are inaccessible through traditional means. For example, dearomative cycloadditions of heteroarenes, achieved through visible-light-mediated energy transfer, provide a blueprint for how such strategies could be applied to activate the dihydropyran ring in new ways. acs.org Another innovative approach is the one-carbon extension of aldehydes using specialized catalytic systems to form silyl (B83357) enol ethers, a transformation that could be adapted to modify the aldehyde group of the title compound in unconventional ways. acs.org

Advanced Applications in Interdisciplinary Fields (e.g., chemosensors, optoelectronics)

The dihydropyran scaffold is not just a synthetic intermediate but also a core component of molecules with advanced functions. Future research is expected to increasingly leverage this compound as a building block for materials with applications in diagnostics, sensing, and electronics.

Chemosensors: Derivatives of pyran, particularly spiropyrans and dicyanomethylene-4H-pyrans, have shown significant promise as chemosensors. bohrium.commdpi.com These molecules can exhibit changes in color (colorimetric) or fluorescence (fluorometric) upon binding to specific analytes, such as metal ions. bohrium.commdpi.comnih.gov The aldehyde group on this compound serves as a convenient chemical handle to incorporate this scaffold into larger, more complex sensor systems or to immobilize it on surfaces like paper test strips for in-field applications. mdpi.com Future work could focus on designing derivatives that are highly selective and sensitive for detecting environmentally or biologically important species.

Optoelectronic Materials: The conjugated π-systems present in many pyran derivatives give rise to interesting photophysical properties, including strong fluorescence, which is a key requirement for applications in optoelectronics. mdpi.com Dyes based on the dicyanomethylene-4H-pyran core, for example, can have emissions in the near-infrared (NIR) region, a desirable trait for bio-imaging and certain electronic devices. mdpi.com By systematically modifying the structure of this compound, researchers can tune the electronic properties of the resulting materials, paving the way for their use in organic light-emitting diodes (OLEDs), solar cells, or as molecular switches.

Application FieldPyran Derivative TypeSensing/Detection PrincipleTarget Analyte ExampleReference
ChemosensorSpiropyran-basedColorimetric & FluorescentTrivalent metal ions (Fe³⁺, Cr³⁺, Al³⁺) bohrium.com
ChemosensorSpiropyran-Isoquinoline DyadLight-regulated fluorescenceCo²⁺ and In³⁺ nih.gov
ChemosensorDicyanomethylene-4H-pyranFluorescence quenchingCu²⁺ mdpi.com
OptoelectronicsDicyanomethylene-4H-pyranNIR Emission / Intramolecular Charge TransferComponent for fluorescent dyes. mdpi.com

Conclusion

Synthesis of Key Research Findings and Methodological Advancements for 3,6-Dihydro-2H-pyran-4-carbaldehyde

Research on this compound has led to significant strides in synthetic methodologies. The development of efficient synthetic routes is crucial, as dihydropyran rings are key structural motifs in numerous natural products and biologically active molecules. beilstein-journals.org

A notable area of advancement is the diastereoselective synthesis of related dihydropyran systems. For instance, efficient methods have been developed for the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides. beilstein-journals.org These methods often involve the reaction of readily available starting materials under acidic conditions, leading to good yields and high diastereoselectivity. beilstein-journals.org Such advancements are critical for creating complex molecular architectures with precise stereochemical control.

Furthermore, the broader class of dihydropyrans has been the subject of extensive synthetic exploration. Modern methods for constructing 3,4-dihydro-2H-pyrans include inverse electron-demand Diels-Alder reactions and reactions involving ylidene derivatives. beilstein-journals.orgorganic-chemistry.org The use of organocatalysis, particularly with N-heterocyclic carbenes (NHCs), has emerged as a powerful tool for the synthesis of 3,4-dihydropyran-2-ones. mdpi.com These catalytic systems offer mild reaction conditions and the potential for asymmetric synthesis, opening up new avenues for creating chiral dihydropyran derivatives. mdpi.com

The thermal decomposition of dihydropyran systems, including substituted 3,6-dihydro-2H-pyrans, has also been a subject of computational and experimental study. mdpi.com These studies provide valuable insights into the stability and reactivity of the dihydropyran ring, which is crucial for its application in synthesis and materials science. mdpi.com

The following interactive table summarizes some of the key research findings and methodological advancements related to dihydropyran synthesis:

Advancement Description Significance
Diastereoselective SynthesisDevelopment of methods to control the stereochemistry of substituents on the dihydropyran ring.Enables the synthesis of specific stereoisomers, which is crucial for biological activity.
OrganocatalysisUse of small organic molecules, such as N-heterocyclic carbenes, to catalyze the formation of dihydropyran rings. mdpi.comOffers mild reaction conditions, high yields, and potential for enantioselectivity. mdpi.com
Diels-Alder ReactionsApplication of inverse electron-demand Diels-Alder reactions for the construction of the dihydropyran core. organic-chemistry.orgProvides a versatile and efficient route to a wide range of dihydropyran derivatives. organic-chemistry.org
Green SynthesisDevelopment of environmentally friendly synthetic methods, such as multi-component reactions in green solvents. researchgate.netReduces the environmental impact of chemical synthesis. researchgate.net

Identification of Remaining Research Challenges and Future Opportunities

Despite the significant progress, several research challenges and future opportunities remain in the field of this compound and related compounds.

One of the primary challenges is the development of more efficient and stereoselective synthetic methods for accessing highly substituted and functionalized dihydropyran derivatives. While progress has been made, the synthesis of specific isomers, particularly those with multiple chiral centers, can still be a complex and low-yielding process. Future research should focus on the discovery of novel catalysts and reaction conditions that can provide even greater control over the stereochemical outcome of these reactions.

Another area of opportunity lies in the exploration of the biological activities of novel dihydropyran derivatives. The dihydropyran scaffold is present in a wide range of biologically active molecules, including compounds with antibacterial, antiviral, anti-inflammatory, and anticancer properties. beilstein-journals.orgnih.govnih.gov The synthesis of new libraries of dihydropyran derivatives based on the this compound core could lead to the discovery of new therapeutic agents. For example, derivatives of the isomeric 3,4-dihydro-2H-pyran-2-carboxaldehyde have shown promise as potent adenosine (B11128) A2A and A3 receptor agonists. nih.govresearchgate.net

The development of new applications for dihydropyran-based materials is another exciting avenue for future research. Pyrans are being investigated for their potential use in sensors and solar cells. mdpi.com The unique electronic and photophysical properties of dihydropyran derivatives could be harnessed to create new functional materials with tailored properties.

Finally, there is a need for a deeper understanding of the reaction mechanisms involved in the synthesis and transformation of dihydropyrans. organic-chemistry.orgmdpi.com Detailed mechanistic studies, combining experimental and computational approaches, will be essential for the rational design of new synthetic methods and the optimization of existing ones.

Broader Impact of Research on Dihydropyran Chemistry and Organic Synthesis

The research focused on this compound and its analogs has a significant and broad impact on the fields of dihydropyran chemistry and organic synthesis as a whole.

The development of novel synthetic methodologies for this specific compound often leads to the discovery of new reactions and strategies that can be applied to the synthesis of a wide variety of other heterocyclic compounds. The exploration of new catalysts, reagents, and reaction conditions for dihydropyran synthesis contributes to the general toolbox of synthetic organic chemists.

Furthermore, the synthesis and study of dihydropyran derivatives provide valuable insights into the fundamental principles of reactivity and stereochemistry. These studies help to refine our understanding of how molecular structure influences chemical behavior, which is a central theme in organic chemistry.

The biological evaluation of new dihydropyran compounds contributes to the field of medicinal chemistry by identifying new lead structures for drug discovery. The dihydropyran scaffold has proven to be a privileged structure in medicinal chemistry, and continued research in this area is likely to yield new therapeutic agents for a variety of diseases. nih.govnih.gov

Q & A

Basic Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Waste Management : Segregate hazardous waste (e.g., aldehyde byproducts) and dispose via certified chemical waste services .

How can reaction yields of this compound derivatives be optimized?

Advanced Question

  • Catalyst Screening : Test Pd or Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to improve boronate intermediate yields .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Avoid protic solvents that may hydrolyze aldehydes .

Advanced Question

  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .
  • X-ray Crystallography : Confirm absolute configuration for crystalline derivatives, as demonstrated for tetrahydro-2H-pyran analogs .

How to address contradictory spectral data in dihydropyran-aldehyde derivatives?

Advanced Question

  • Isotopic Labeling : Use ¹³C-labeled aldehydes to trace unexpected peaks in NMR .
  • Computational Modeling : Compare experimental IR or NMR shifts with DFT-calculated spectra (e.g., Gaussian 16) to validate assignments .

Case Study : A study resolved conflicting HRMS data by repeating measurements under high-resolution conditions, identifying trace impurities .

What are the key applications of this compound in medicinal chemistry?

Advanced Question

  • Scaffold for Heterocycles : Synthesize pyrazole or chromone derivatives for antimicrobial or antioxidant activity screening .
  • Prodrug Development : Functionalize the aldehyde group to create pH-sensitive prodrugs targeting specific tissues .

Notes

  • Methodological rigor is critical for reproducibility, especially in stereochemical and catalytic studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.